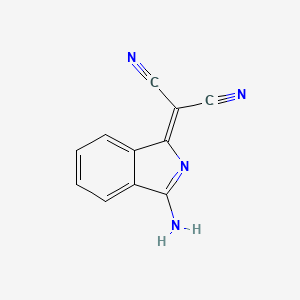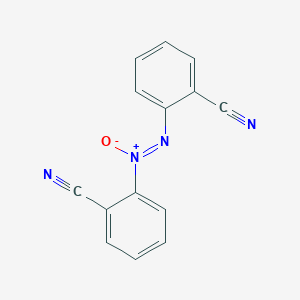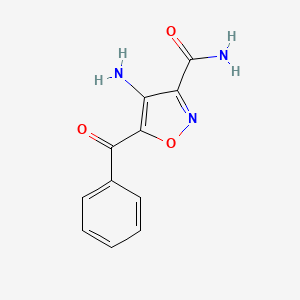
1-(二氰亚甲基)-3-亚氨基异吲哚啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthetic approaches for compounds related to 1-(Dicyanomethylene)-3-iminoisoindoline often involve complex reactions that enable the formation of heterocyclic frameworks. For example, strategies for synthesizing diversely functionalized isoquinolines, which share structural similarities, have been intensely explored due to their therapeutic importance and structural diversity. These methodologies often include the introduction of substituents at specific carbon and nitrogen atoms, showcasing the compound's synthetic versatility and the broad interest in efficiently generating such frameworks (Vijayakumar et al., 2023).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like 1-(Dicyanomethylene)-3-iminoisoindoline is crucial for understanding their chemical behavior and potential applications. Studies on similar compounds emphasize the importance of structural features, such as the arrangement of substituents and the presence of electron-withdrawing or donating groups, which can significantly impact their reactivity and interaction with biological targets. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones highlights the role of the dicyanomethylene group in contributing to the compound's reactivity and potential as a scaffold in synthesis (Gomaa & Ali, 2020).
Chemical Reactions and Properties
The reactivity of dicyanomethylene-containing compounds and their derivatives opens the door to various chemical transformations, enabling the synthesis of a wide range of heterocyclic compounds. For instance, the unique reactivity of such compounds under mild conditions can be exploited to generate versatile dyes and heterocyclic compounds, demonstrating their significant role in synthetic chemistry (Gomaa & Ali, 2020).
科学研究应用
杂环化合物合成
1-(二氰亚甲基)-3-亚氨基异吲哚啉及其衍生物用于合成各种杂环化合物。它与二甲基甲酰胺中的水合肼反应形成具有已建立结构和已研究性质的杂环结构 (Snegireva 和 Borodkin,1969)。
有机合成中的催化
该化合物参与钯催化的反应。它在钯催化剂的存在下与异腈反应,高产率地形成 3-(亚氨基)异吲哚啉-1-酮和相关化合物。该方法展示了该化合物在有机合成中的应用,特别是在生成含氮杂环化合物方面 (Miura 等,2011); (Liu 等,2012)。
配合物的形成
该化合物通过铜介导的与有机腈偶联反应在形成非对称 1,3,5-三氮戊二烯配合物中起作用。该过程突出了其在以中等到良好的产率形成各种复杂结构方面的潜力,这在配位化学领域很有用 (Kopylovich 等,2008)。
新型衍生物的合成
1-(二氰亚甲基)-3-亚氨基异吲哚啉在合成新型衍生物中至关重要。例如,在超声波辐照下合成 3-亚氨基-2-苯基异吲哚啉-1-酮衍生物展示了该化合物在创建具有潜在应用的新化学实体方面的多功能性,这些新化学实体在各个科学领域都有应用 (Nasrollahzadeh 和 Shafiei,2021)。
氧化反应中的催化
该化合物的配合物已被用作氧化反应的催化剂,例如氨基酸的氧化脱羧和脱氨。这突出了其在促进化学转化中的作用,特别是在绿色化学和催化方面 (Lakk-Bogáth 等,2015)。
大环合成的模板
它还被用作大环金属配合物合成的模板。该应用在大分子化学领域非常重要,该化合物有助于形成更大、更复杂的分子结构 (Bamfield 和 Mack,1968)。
未来方向
属性
IUPAC Name |
2-(3-aminoisoindol-1-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c12-5-7(6-13)10-8-3-1-2-4-9(8)11(14)15-10/h1-4H,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXWTIVCFJPDDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)N=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345714 |
Source


|
| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dicyanomethylene)-3-iminoisoindoline | |
CAS RN |
43002-19-3 |
Source


|
| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)



![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)




![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)